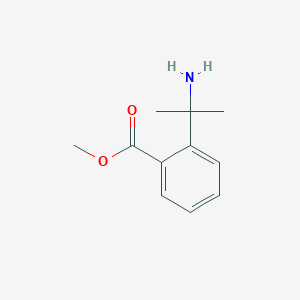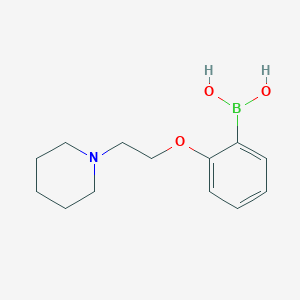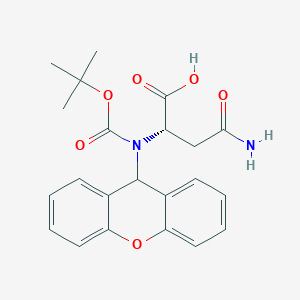![molecular formula C18H25N3O3S B12959189 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine derivatives often employs large-scale multi-component reactions. These reactions are designed to be operationally simple and can be carried out on a gram scale . The use of catalysts such as iodine and solvents like ethanol is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium acetate.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized imidazo[1,5-a]pyrazine derivatives, while reduction reactions yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazine: Another class of imidazo-pyrazine derivatives with similar biological activities.
Imidazo[1,5-a]pyridine: Known for their use in agrochemicals and pharmaceuticals.
Uniqueness
Imidazo[1,5-a]pyrazine derivatives are unique due to their specific structural features and diverse biological activities. They offer a versatile scaffold for the development of new therapeutic agents and chemical reactions .
Propiedades
Fórmula molecular |
C18H25N3O3S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-methylsulfanylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)19-8-9-20-14(11-19)12-21(16(20)22)13-6-5-7-15(10-13)25-4/h5-7,10,14H,8-9,11-12H2,1-4H3 |
Clave InChI |
HNTPTBHPFYYORO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)





![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)






